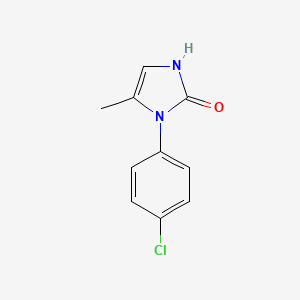

1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

Descripción general

Descripción

1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one, also known as 4-chloro-5-methyl-2,3-dihydro-1H-imidazole-2-one, is a heterocyclic organic compound used in a variety of scientific research applications. It is a derivative of imidazole, which is a five-membered ring system composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. 4-chloro-5-methyl-2,3-dihydro-1H-imidazole-2-one is a white crystalline solid that is relatively stable and has a low melting point.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Several studies have focused on the crystal structure analysis of compounds similar to 1-(4-chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one. For example, Sharma et al. (2019) analyzed the crystal structure of a related compound, finding that molecules were linked by intermolecular hydrogen bonds, forming chains and exhibiting C-H...π interaction and intramolecular H-bonds (Sharma et al., 2019).

Intermolecular Interactions

Kubicki (2004) studied the cyano-cyano and chloro-cyano interactions in two imidazole derivatives, including a compound similar to this compound. The research highlighted how different weak intermolecular interactions determine crystal packing in these compounds (Kubicki, 2004).

Synthesis and Biological Screening

Bhuva et al. (2015) focused on the synthesis and biological screening of a similar compound. They assessed its activity against various bacteria and fungi, finding some of the compounds showed moderate activity at specific concentrations (Bhuva et al., 2015).

Antifungal Evaluation

Macías et al. (2018) conducted a study on the antifungal evaluation of 4-aryl-2-methyl-1H-imidazoles, including compounds related to this compound. Their findings suggested that the substituent groups in the aryl ring influence the antifungal activity of these compounds (Macías et al., 2018).

Synthesis and Characterization

Venet et al. (2003) described the synthesis and characterization of a farnesyl protein transferase inhibitor, which is structurally related to this compound. This compound showed significant antitumor effects in vivo (Venet et al., 2003).

Quantum Chemical Studies

Özdemir et al. (2011) conducted quantum-chemical studies on a similar compound, focusing on its molecular geometry, vibrational frequencies, and chemical shift values. They found good agreement between theoretical and experimental data (Özdemir et al., 2011).

Molecular Docking Study

Katariya et al. (2021) performed a molecular docking study of new compounds incorporating elements of this compound, evaluating their potential as anticancer and antimicrobial agents (Katariya et al., 2021).

Inhibitory Action on Corrosion

Ouakki et al. (2019) explored the inhibitory action of imidazole derivatives on mild steel corrosion, showing that compounds like this compound could be effective corrosion inhibitors (Ouakki et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . These compounds interact with specific targets in the parasites Leishmania and Plasmodium, inhibiting their growth and survival .

Mode of Action

Related compounds such as paclobutrazol have been shown to mediate their effects by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) . This results in changes in plant growth and development .

Biochemical Pathways

Compounds like paclobutrazol affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

A similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), has been reported to have good absorption, metabolism, and excretion properties, and is predicted to cross the blood-brain barrier .

Result of Action

Similar compounds such as pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities . For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

Similar compounds such as pyraclostrobin have been reported to be stable in aqueous solution in the dark at ph 4, 5, and 7 . At pH 9, a very slow degradation was observed at ambient temperature .

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQAVWFWSKZTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401195945 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14058-91-4 | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14058-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-1,3-dihydro-5-methyl-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401195945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)

![1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine](/img/structure/B1419512.png)

![2-chloro-1,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419513.png)